(E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate
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Overview
Description
(E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine core with a thiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the 4-chlorophenyl and 8-methyl substituents. The final step involves the formation of the (E)-methylidene linkage with the aminothiophene-2-carboxylate group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for use in various electronic devices.
Mechanism of Action
The mechanism of action of (E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-{[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminothiophene-2-carboxylate: shares similarities with other imidazo[1,2-a]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H13ClN3O2S- |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
3-[[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C20H14ClN3O2S/c1-12-3-2-9-24-16(11-22-15-8-10-27-18(15)20(25)26)17(23-19(12)24)13-4-6-14(21)7-5-13/h2-11H,1H3,(H,25,26)/p-1 |
InChI Key |
MPMVYTBUVHYZFI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=NC3=C(SC=C3)C(=O)[O-])C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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